2-Bromo-4-methylpyridine
Description
Significance as a Versatile Intermediate in Organic Synthesis
The strategic placement of the bromo and methyl groups on the pyridine (B92270) ring makes 2-bromo-4-methylpyridine a highly versatile intermediate. The bromine atom serves as a reactive handle for various cross-coupling reactions and nucleophilic substitutions, while the methyl group can also be functionalized or can influence the electronic properties of the ring. This versatility allows chemists to introduce the 4-methylpyridine (B42270) scaffold into larger, more complex molecules. chemimpex.comchemicalbook.com
Its role as a building block is crucial in several key areas:
Pharmaceutical Synthesis: The compound is extensively used in medicinal chemistry to develop novel therapeutic agents. chemimpex.com It is a precursor in the synthesis of drugs for neurological disorders, as well as anti-infective and anti-cancer agents. chemimpex.com Its incorporation into drug candidates can enhance biological activity and improve properties like solubility. chemimpex.com For instance, it was a starting material in a reported synthesis of pyridinylimidazole-type p38α mitogen-activated protein (MAP) kinase inhibitors, which are investigated for treating inflammatory diseases. rsc.org Other notable applications include its use in the total synthesis of the ocular age pigment A2-E and in preparing methoxy-2-(2-pyridyl)indoles. chemicalbook.comsigmaaldrich.com
Agrochemical Development: In the agricultural sector, this compound is an important intermediate for creating products that protect crops and enhance yields. chemimpex.comfishersci.co.uk It is used in the formulation of various herbicides and fungicides. chemimpex.com The trifluoromethylpyridine moiety, often derived from precursors like this compound, is a key structural motif in many active agrochemical ingredients. jst.go.jp
Materials Science and Coordination Chemistry: Beyond life sciences, this compound is employed in the synthesis of functional materials, such as specialized polymers and coatings. chemimpex.com It also serves as a precursor for ligands used in coordination chemistry. The ability of the pyridine nitrogen to coordinate with metal ions makes its derivatives valuable in creating metal complexes with specific catalytic or material properties. chemimpex.com
The reactivity of this compound is demonstrated in various synthetic transformations, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Suzuki coupling reaction, for example, has been used to prepare 2-(2′,4′-difluorophenyl)-4-methylpyridine from this compound and 2,4-difluorophenylboronic acid. chemicalbook.comsigmaaldrich.com
Examples of Syntheses Utilizing this compound
| Target Compound/Class | Synthetic Application |
|---|---|
| p38α MAP Kinase Inhibitors | Served as the initial starting material in a multi-step synthesis to produce potent anti-inflammatory agents. rsc.org |
| Ocular Pigment A2-E | Used in the total synthesis of A2-E, which involves coupling with retinal and ethanolamine (B43304) derivatives. chemicalbook.comsigmaaldrich.com |
| Methoxy-2-(2-pyridyl)indoles | Employed as a key reactant in the preparation of these indole (B1671886) derivatives. chemicalbook.comsigmaaldrich.com |
| Substituted Bipyridines | Acts as a precursor in Suzuki coupling reactions to form carbon-carbon bonds, yielding complex bipyridine structures. chemicalbook.comsigmaaldrich.com |
| 2-Pyridones | Reacts in the presence of a Ruthenium(II) catalyst to form N-pyridyl-pyridin-2-one derivatives. mdpi.com |
Historical Context and Evolution of Research Applications
The study of pyridine and its derivatives is a cornerstone of heterocyclic chemistry, with pyridine compounds being recognized as essential raw materials for products ranging from medicines and pesticides to dyes and adhesives. google.com The development of specifically substituted pyridines like this compound is closely linked to the evolution of synthetic methodologies for pyridine ring functionalization.
Historically, the halogenation of pyridine rings proved more challenging than that of benzene (B151609) derivatives. This is due to the electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution. Overcoming this challenge required the development of specialized synthetic strategies throughout the 20th century.
Early synthetic efforts often involved harsh conditions and resulted in mixtures of isomers, highlighting the need for more controlled and regioselective methods. The advancement of techniques allowing for the precise placement of substituents on the pyridine ring was a significant breakthrough. The synthesis of this compound often involves a Sandmeyer-type reaction starting from 2-amino-4-methylpyridine (B118599), a method that provides good yield and regioselectivity. google.com Patent literature from the mid-20th century onward documents the refinement of these synthetic routes, driven by the increasing recognition of the pharmaceutical and agrochemical potential of substituted pyridines. google.com
The research applications of this compound have evolved in tandem with advances in other areas of chemistry, particularly catalysis. The advent of palladium-catalyzed cross-coupling reactions, work for which the Nobel Prize in Chemistry was awarded in 2010, dramatically expanded the synthetic utility of halo-pyridines. These reactions provided a reliable and versatile method for forming carbon-carbon and carbon-heteroatom bonds, transforming compounds like this compound from simple intermediates into powerful building blocks for constructing highly complex molecular targets. This has led to its current widespread use in drug discovery, agrochemical research, and materials science. chemimpex.comfishersci.co.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZMVESSGLHDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370114 | |
| Record name | 2-Bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-28-7 | |
| Record name | 2-Bromo-4-methylpyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00370114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-methylpyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Bromo 4 Methylpyridine and Its Derivatives
Classical Synthetic Approaches for Pyridine (B92270) Bromination
The direct bromination of the pyridine ring is a fundamental approach. However, pyridine itself is an electron-deficient heterocycle, making it less reactive towards electrophilic substitution than benzene (B151609). Consequently, harsh reaction conditions are often necessary. For instance, the bromination of pyridine can be achieved using bromine in the presence of oleum (B3057394) (sulfur trioxide in concentrated sulfuric acid) at elevated temperatures, typically yielding 3-bromopyridine. gcwgandhinagar.com The direct bromination of pyridine derivatives can be slow and require high temperatures, often resulting in a mixture of mono- and di-brominated isomers that are challenging to separate. google.com
A common strategy to enhance the reactivity of the pyridine ring towards electrophilic substitution is through the formation of pyridine-N-oxides. gcwgandhinagar.com This modification activates the ring, facilitating the introduction of various functional groups. gcwgandhinagar.com Another classical method involves the use of pyridine hydrobromide perbromide as a brominating agent.
Free radical bromination, particularly for methyl groups on the pyridine ring, is another established method. However, classical conditions using N-bromosuccinimide (NBS) in carbon tetrachloride can lack selectivity, leading to the formation of dibromomethyl derivatives and complicating purification. sci-hub.se
Advanced and Optimized Synthesis Protocols
To overcome the limitations of classical methods, significant research has focused on developing more advanced and optimized synthesis protocols for 2-bromo-4-methylpyridine, emphasizing regioselectivity and high yields.
Regioselectivity is a critical aspect of synthesizing substituted pyridines. One approach to achieve regioselective C4-alkylation of pyridines involves a Barton-Zard (BG) type reaction. nih.gov For instance, this compound can be synthesized from a C-4 pre-functionalized 4-methylpyridine (B42270) through lithiation followed by an SN2 reaction with an appropriate alkyl bromide. nih.gov
The use of a nitramino group as a directing group offers another powerful strategy for regioselective synthesis. The 2-nitramino functionality in 2-nitramino-4-picoline can act as both a protecting group and a directional handle to achieve an efficient and atom-economic synthesis of compounds like 2-amino-5-bromo-3-nitro-4-picoline. researchgate.netacs.org
Several methods have been developed to produce this compound in high yields. A notable process starts from 2-amino-4-methylpyridine (B118599), which is treated with hydrobromic acid and bromine, followed by the addition of sodium nitrite (B80452) solution. After neutralization, this compound can be obtained with a molar yield of 95%. google.comgoogle.comchemicalbook.com
Another high-yielding synthesis involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a brominating agent in the presence of oleum. This method is praised for its selectivity and suitability for large-scale production. google.com
The following table summarizes a high-yielding synthesis of this compound:
| Starting Material | Reagents | Product | Yield | Reference |
| 2-Methyl-4-aminopyridine (B1174260) | 1. 48% HBr, Bromine 2. 40% Sodium Nitrite Solution 3. 50% Sodium Hydroxide (B78521) Solution | This compound | 95% | google.comgoogle.comchemicalbook.com |
Precursor-Based Synthesis Pathways
The synthesis of this compound can also be effectively achieved through multi-step pathways starting from well-defined precursors.
A widely reported and efficient method for preparing this compound utilizes 2-methyl-4-aminopyridine as the starting material. google.comgoogle.comchemicalbook.com The process involves the diazotization of the amino group in the presence of hydrobromic acid and bromine, followed by the introduction of the bromo substituent.
The reaction proceeds by first dissolving 2-methyl-4-aminopyridine in 48% hydrobromic acid. google.comgoogle.comchemicalbook.com The mixture is cooled, and bromine is added dropwise. Subsequently, an aqueous solution of sodium nitrite is added at a low temperature. google.comgoogle.comchemicalbook.com The reaction mixture is then neutralized with a sodium hydroxide solution, and the product, this compound, is extracted with an organic solvent. google.comgoogle.comchemicalbook.com This method has been reported to achieve a high molar yield of 95%. google.comgoogle.comchemicalbook.com
A similar diazotization reaction starting from 4-amino-2-methylpyridine (B29970) in a 48% hydrobromic acid solution, followed by treatment with a sodium nitrite solution, also yields 4-bromo-2-methylpyridine (B16423) with a reported yield of 95%. researchgate.net
An alternative synthetic route begins with 2-chloro-4-nitropyridine (B32982). This pathway involves a series of transformations to ultimately yield this compound. google.comgoogle.com The first step is a condensation reaction between diethyl malonate and 2-chloro-4-nitropyridine in the presence of an alkali metal, followed by decarboxylation to produce 2-methyl-4-nitropyridine (B19543). google.comgoogle.com
The resulting 2-methyl-4-nitropyridine is then subjected to hydrogenation reduction, typically using a palladium on carbon (Pd/C) catalyst in methanol, to give 2-methyl-4-aminopyridine. google.comgoogle.com Finally, the 2-methyl-4-aminopyridine is converted to this compound using the diazotization procedure described in the previous section. google.comgoogle.com This multi-step synthesis offers a versatile approach, starting from a different commercially available precursor.
The following table outlines the precursor-based synthesis pathways:
| Precursor | Key Steps | Intermediate(s) | Final Product | Reference |
| 2-Methyl-4-aminopyridine | Diazotization with HBr, Br₂, and NaNO₂ | Diazonium salt | This compound | google.comgoogle.comchemicalbook.com |
| 2-Chloro-4-nitropyridine | 1. Condensation with diethyl malonate and decarboxylation 2. Hydrogenation reduction 3. Diazotization | 2-Methyl-4-nitropyridine, 2-Methyl-4-aminopyridine | This compound | google.comgoogle.com |
Synthesis from 2-fluoro-4-methylpyridine (B58000) in Derivative Production
The synthesis of complex derivatives of this compound has been significantly optimized by utilizing 2-fluoro-4-methylpyridine as an alternative starting material. This approach has proven particularly advantageous in the production of potent p38α mitogen-activated protein (MAP) kinase inhibitors. A comparative study highlights the benefits of this strategy over traditional methods that start from this compound. rsc.org
Furthermore, the synthetic route commencing with 2-fluoro-4-methylpyridine circumvents the necessity for a palladium catalyst, which is often required in methods such as the Buchwald-Hartwig arylamination when this compound is the precursor. rsc.org The avoidance of heavy metal catalysts like palladium is a significant step towards a more sustainable and cost-effective synthesis. The key step in this optimized route involves a nucleophilic aromatic substitution reaction. rsc.orgpatsnap.com
The table below provides a comparison of the two synthetic strategies for a specific p38α MAP kinase inhibitor.
| Feature | Synthesis Starting from this compound | Synthesis Starting from 2-fluoro-4-methylpyridine |
| Overall Yield | 3.6% | 29.4% |
| Catalyst | Palladium (Pd) based | Catalyst-free (avoids Palladium) |
| Key Initial Step | Buchwald-Hartwig arylamination | Nucleophilic aromatic substitution |
This data is based on the synthesis of a potent p38α mitogen-activated protein kinase inhibitor. rsc.org
Development of Sustainable and Green Synthesis Routes
The development of sustainable and green synthesis routes for this compound and related compounds is an area of active research, driven by the need to reduce the environmental footprint of chemical manufacturing. These efforts align with the principles of green chemistry, focusing on the use of renewable resources, safer solvents, and more efficient, less hazardous reaction conditions. researchgate.net
A notable advancement in this area is the use of bio-renewable solvents. For example, Cyrene™ (dihydrolevoglucosenone), which is derived from cellulose (B213188) in a two-step process, has been successfully employed as a "green" solvent for the reductive homocoupling of 2-bromopyridines. rsc.org This approach, particularly when used in a 50% mixture with γ-valerolactone (GVL), has demonstrated high yields (95%) and product purity (99%) without the need for column chromatography, offering a less toxic alternative to traditional solvents like dimethylformamide (DMF). rsc.org
Another key aspect of green synthesis is the replacement of hazardous reagents and catalysts. Research has shown the feasibility of conducting amination reactions of polyhalogenated pyridines in water, a benign solvent, thereby avoiding the use of palladium catalysts. acs.org This method is not only environmentally friendly but also provides high selectivity and moderate to excellent yields. acs.org
Furthermore, the optimization of reaction conditions contributes to greener synthetic pathways. Microwave-assisted synthesis has been explored as a catalyst-free and additive-free method for preparing related heterocyclic compounds, offering shorter reaction times and potentially lower energy consumption. researchgate.net For coupling reactions, such as the Suzuki coupling, the use of mixed solvent systems like water/1,4-dioxane has been shown to be a highly efficient and green alternative, leading to significantly improved yields. researchgate.netresearchgate.net
The development of novel catalytic systems that operate under milder conditions and the design of one-pot reactions that minimize waste by reducing the number of intermediate purification steps are also at the forefront of sustainable chemical synthesis. mdpi.comyorku.ca
Reactivity and Mechanistic Studies of 2 Bromo 4 Methylpyridine
Halogen Atom Reactivity and Substitutions
The bromine atom attached to the pyridine (B92270) ring is a key functional group that dictates much of the compound's reactivity. Its ability to act as a leaving group in various substitution reactions makes 2-Bromo-4-methylpyridine a valuable precursor in synthetic chemistry.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) reactions are a fundamental class of transformations for halo-pyridines. acs.org In the case of this compound, the bromine atom can be displaced by a variety of nucleophiles. The reactivity in these reactions is influenced by the electronic properties of the pyridine ring and the nature of the attacking nucleophile. smolecule.com For instance, the presence of the electron-donating methyl group at the 4-position can influence the reaction rate. mdpi.com
The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate then expels the bromide ion to yield the substituted product. The stability of the Meisenheimer complex is a crucial factor in determining the reaction's feasibility.
Research has shown that this compound can undergo nucleophilic substitution with various reagents. For example, it can react with amines, alcohols, and thiols to introduce new functional groups at the 2-position. rsc.orgrsc.org The conditions for these reactions, such as the choice of solvent and base, are critical for achieving high yields and selectivity. google.com
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound is an excellent substrate for these transformations. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. researchgate.netyonedalabs.com this compound readily participates in Suzuki coupling reactions with various aryl and heteroaryl boronic acids or their esters. smolecule.comresearchgate.net This reaction provides a powerful method for the synthesis of biaryl and heteroaryl-substituted pyridines, which are common motifs in pharmaceuticals and materials science. researchgate.netchemimpex.com
The catalytic cycle of the Suzuki coupling typically involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. yonedalabs.com The choice of palladium source, ligand, base, and solvent system is crucial for the success of the reaction and can significantly impact the yield and reaction time. researchgate.netyonedalabs.com
For example, the coupling of this compound with 2,4-difluorophenylboronic acid using a palladium catalyst has been employed in the synthesis of 2-(2′,4′-difluorophenyl)-4-methylpyridine. smolecule.com Similarly, it has been used in the preparation of various other substituted pyridine derivatives. researchgate.net
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | PdCl2(PPh3)2 | K2CO3 | Dioxane/Water | 2-Phenyl-4-methylpyridine | - | nih.gov |
| Arylboronic acids | Pd(OAc)2 | - | Aqueous isopropanol | 2-Aryl-4-methylpyridines | Good to excellent | researchgate.net |
| Arylboronic acids | Palladium catalyst | - | - | Pyridine derivatives | Moderate to good | researchgate.net |
Beyond the Suzuki coupling, this compound is a versatile partner in other palladium(0)-catalyzed cross-coupling reactions. arkat-usa.orgchemsrc.com For instance, it can be coupled with organozinc reagents in Negishi-type reactions. arkat-usa.org In one study, 2-indolylzinc chlorides were reacted with this compound in the presence of a Pd(0) catalyst to produce methoxy-2-(2-pyridyl)indoles in good yields. arkat-usa.org
Furthermore, palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, can be employed to introduce amino groups at the 2-position of the pyridine ring. rsc.orgacs.org These reactions are crucial for the synthesis of various biologically active compounds. The choice of palladium precatalyst and ligand is critical for achieving high efficiency in these transformations. nih.gov
| Coupling Partner | Catalyst System | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Indolylzinc chlorides | Pd(PPh3)4 | Negishi Coupling | Methoxy-2-(2-pyridyl)indoles | 64-80% | arkat-usa.org |
| Primary Anilines | Palladium/Ligand | Buchwald-Hartwig Amination | N-Aryl-4-methylpyridin-2-amines | - | rsc.org |
| Dialkyl phosphites | Pd(OAc)2/PPh3 | Phosphonylation | Arylphosphonates | - | researchgate.net |
Pyridine Ring Functionalization and Derivatization
In addition to reactions at the bromine-bearing carbon, the pyridine ring of this compound can itself be functionalized. This allows for the introduction of additional substituents and the creation of more complex and diverse molecular architectures.
C-H Functionalization Reactions and Site Selectivity
Direct C-H functionalization has emerged as a powerful strategy for modifying aromatic and heteroaromatic rings, avoiding the need for pre-functionalized starting materials. bohrium.comnih.gov In the context of this compound, C-H functionalization can occur at various positions on the pyridine ring. The site selectivity of these reactions is a key challenge and is often controlled by the directing effects of existing substituents, the nature of the catalyst, and the reaction conditions. bohrium.comsnnu.edu.cn
For pyridines, C-H functionalization can be directed to the positions ortho, meta, or para to the nitrogen atom. nih.govsnnu.edu.cn The electronic nature of the pyridine ring, being electron-deficient, influences its reactivity in these transformations. Research into the C-H functionalization of pyridine derivatives is an active area, with various catalytic systems being developed to achieve high regioselectivity. rsc.org While specific studies focusing solely on the C-H functionalization of this compound are not extensively detailed in the provided search results, the general principles of pyridine C-H activation are applicable. For example, transition metal catalysts, such as those based on rhodium or iridium, are often employed for C-H borylation and arylation of pyridines. mdpi.comsnnu.edu.cn The presence of the bromo and methyl groups on the this compound ring would be expected to influence the regiochemical outcome of such reactions.
Transformations Involving the Methyl Group
The methyl group of this compound serves as a key site for synthetic modifications, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. Its reactivity is influenced by the electronic properties of the pyridine ring and the bromo substituent.
A primary transformation of the methyl group is its oxidation to yield aldehydes or carboxylic acids. For instance, a Kornblum-type reaction using a mild oxidant like iodine in dimethyl sulfoxide (B87167) (DMSO) can convert the methyl group into a formyl group (aldehyde). osti.gov This method is noted for its efficiency and avoids harsh acidic or basic conditions that could degrade the pyridine ring. osti.gov Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are capable of oxidizing the methyl group directly to a carboxylic acid, yielding 2-bromopyridine-4-carboxylic acid.
Another significant avenue of transformation involves the deprotonation of the methyl group to form a carbanion. The protons on the methyl group are acidic and can be removed by strong bases like lithium diisopropylamide (LDA) or n-butyllithium, particularly at low temperatures. d-nb.inforesearchgate.net The resulting nucleophilic species can then react with a variety of electrophiles. This strategy enables the formation of new carbon-carbon bonds, extending the carbon chain at the 4-position. For example, the lithiated intermediate can react with aldehydes or ketones to form secondary or tertiary alcohols, respectively. researchgate.net
Radical bromination offers another pathway for functionalization. Using reagents like N-bromosuccinimide (NBS), a bromine atom can be introduced onto the methyl group, forming 2-bromo-4-(bromomethyl)pyridine. This "benzylic" bromide is highly reactive and serves as an excellent electrophilic site for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide range of functional groups.
The following table summarizes common transformations of the methyl group and the reagents typically employed.
| Transformation Type | Reagent(s) | Product Functional Group | Reference |
| Mild Oxidation | I₂ / DMSO | Aldehyde (-CHO) | osti.gov |
| Strong Oxidation | KMnO₄ | Carboxylic Acid (-COOH) | |
| Deprotonation / Alkylation | 1. LDA or n-BuLi 2. Electrophile (e.g., R-X) | Extended Carbon Chain | d-nb.inforesearchgate.net |
| Radical Bromination | N-Bromosuccinimide (NBS) | Bromomethyl (-CH₂Br) |
Exploration of Reaction Kinetics and Thermodynamic Profiles
Understanding the reaction kinetics and thermodynamics of this compound is essential for optimizing reaction conditions and predicting product outcomes. While extensive experimental data for this specific molecule is limited in publicly accessible literature, insights can be drawn from studies on analogous pyridine derivatives and through computational chemistry.
Kinetic studies on related systems highlight the factors influencing reaction rates. For nucleophilic aromatic substitution (SNAᵣ) reactions, where the bromine at the 2-position is replaced, the rate is dependent on the nucleophile, solvent, and temperature. The electron-donating nature of the methyl group at the 4-position subtly modulates the electron density of the pyridine ring, which can influence the rates of reactions both at the ring and at the methyl group itself. hzsqchem.com In a study of ruthenium-catalyzed reactions, this compound, which possesses an electron-donating methyl group, was observed to convert almost quantitatively, demonstrating its reactivity under specific catalytic conditions. mdpi.com
Computational studies using Density Functional Theory (DFT) provide valuable theoretical data on thermodynamic profiles. These calculations can predict molecular stability, bond energies, and the energy barriers of reaction pathways. For example, DFT studies on substituted pyridines help in understanding electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which relates to the molecule's kinetic stability and reactivity. jocpr.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. jocpr.comresearchgate.net Thermodynamic parameters like thermal energy, specific heat capacity, and entropy can also be calculated, offering a deeper understanding of the molecule's behavior at different temperatures. jocpr.com
The table below presents theoretical thermodynamic data for a related compound, 2-bromo-3-hydroxy-6-methylpyridine, calculated using DFT, which provides an illustrative example of the types of data generated in such studies.
| Parameter | Total | Translational | Vibrational | Reference |
| E(Thermal) (KCal/Mol) | 74.240 | 0.889 | 72.463 | jocpr.com |
| Cv (Cal/Mol-Kelvin) | 31.001 | 2.981 | 25.039 | jocpr.com |
| S (Cal/Mol-Kelvin) | 93.213 | 41.583 | 21.339 | jocpr.com |
This data is for 2-bromo-3-hydroxy-6-methylpyridine and serves as an example of computational thermodynamic analysis.
Applications of 2 Bromo 4 Methylpyridine in Complex Organic Synthesis
A Key Chemical Building Block
2-Bromo-4-methylpyridine serves as a fundamental starting material in numerous synthetic pathways, enabling the introduction of the 4-methylpyridinyl moiety into larger molecular frameworks. chemimpex.com Its utility stems from the reactivity of the bromine atom, which can be readily displaced or participate in various cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, essential for the assembly of intricate molecular architectures.
One of the primary applications of this compound is in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. chemimpex.com For instance, it has been employed in the total synthesis of the ocular age pigment A2-E and in the preparation of methoxy-2-(2-pyridyl)indoles. Furthermore, it is a key component in the synthesis of p38α mitogen-activated protein (MAP) kinase inhibitors, a class of drugs investigated for their potential in treating inflammatory diseases. rsc.org A previously reported synthetic route to potent p38α MAP kinase inhibitors started from this compound, highlighting its importance in drug discovery and development. rsc.org
The versatility of this compound extends to the synthesis of functional materials. It is utilized in the creation of bipyridine ligands, which are crucial components in coordination chemistry and catalysis. The compound also finds application in the development of advanced materials such as polymers and coatings. chemimpex.com
Below is a table summarizing key transformations involving this compound as a building block:
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | 2,4-difluorophenylboronic acid, Suzuki coupling | 2-(2′,4′-difluorophenyl)-4-methylpyridine | Intermediate in chemical synthesis |
| This compound | Buchwald-Hartwig amination, Boc-protection | Boc-protected aminopicoline | Intermediate for p38α MAP kinase inhibitors rsc.org |
| This compound | Peptide synthesis reagents | Active esters | Peptide synthesis cphi-online.com |
Synthesis of Diverse Nitrogen-Containing Heterocycles
The pyridine (B92270) ring is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. nih.gov this compound serves as a valuable precursor for the synthesis of a wide range of more complex nitrogen-containing heterocycles. americanelements.com The reactivity of the bromo substituent allows for its participation in various cyclization and coupling reactions, leading to the formation of fused and multi-ring systems.
A notable application is in the ruthenium(II)-mediated domino reaction to form heteroarylated 2-pyridones. In this process, this compound undergoes a series of C-O/C-N/C-C bond formations to yield complex pyridone structures. mdpi.comnih.gov Specifically, the reaction of this compound with an electron-donating methyl group at the C-4 position resulted in the formation of 4,4′,4″-trimethyl-6′H-[2,1′:2′,2″-terpyridin]-6′-one and a further substituted derivative. nih.gov
Furthermore, this compound can be a precursor to other functionalized pyridines, which in turn are used to construct a variety of heterocyclic systems. For example, it can be converted to 2-amino-4-methylpyridine (B118599) derivatives that are used in the synthesis of inhibitors for inducible nitric oxide synthase (iNOS). nih.gov
The following table illustrates the synthesis of different nitrogen-containing heterocycles starting from this compound or its derivatives:
| Starting Material | Reaction Type | Resulting Heterocycle | Significance |
| This compound | Ru(II)-mediated domino reaction | Heteroarylated 2-pyridones | Access to complex polypyridyl systems mdpi.comnih.gov |
| This compound derivative | Intramolecular cyclization | Indolizines | Core of various natural products pageplace.de |
| This compound derivative | Pictet-Spengler reaction | Tetrahydro-β-carbolines | Important pharmacophores pageplace.de |
Contributions to Chiral Synthesis and Stereoselective Transformations
The development of methods for controlling stereochemistry is a central goal in modern organic synthesis. This compound and its derivatives have played a role in the advancement of chiral synthesis and stereoselective transformations. While the compound itself is not chiral, it can be incorporated into chiral ligands or used in reactions that generate chiral centers with high stereoselectivity.
A significant example is the use of a derivative of 2-bromo-5-methylpyridine (B20793) in the total synthesis of a C2-symmetric 2,2′-bipyridinediol ligand. rsc.org This chiral ligand, prepared with high stereoselectivity, proved effective in promoting iron(II)-catalyzed asymmetric reactions, such as the Mukaiyama aldol (B89426) and thia-Michael reactions. rsc.org The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand, demonstrating the indirect but crucial contribution of the pyridine building block.
While direct applications of this compound in stereoselective reactions are less commonly reported, its role as a precursor to chiral ligands and catalysts is noteworthy. The ability to functionalize the pyridine ring allows for the synthesis of a diverse range of chiral structures that can influence the stereochemical course of a reaction.
The table below provides an example of how a derivative of 2-bromo-methylpyridine is utilized in chiral synthesis:
| Precursor | Chiral Product | Application in Stereoselective Reaction | Stereochemical Outcome |
| 2-Bromo-5-methylpyridine | (S,S)-3,3′-dimethyl-(2,2′-bipyridine)-diol ligand | Fe(II)-catalyzed Mukaiyama aldol and thia-Michael reactions | High enantioselectivity (up to >99.5% ee) rsc.org |
Contributions of 2 Bromo 4 Methylpyridine to Pharmaceutical and Medicinal Chemistry Research
Design and Synthesis of Novel Therapeutic Agents
The inherent reactivity of 2-bromo-4-methylpyridine allows for its incorporation into diverse molecular scaffolds, leading to the discovery of new drugs with various therapeutic applications. chemimpex.com
The development of new anti-infective agents is a critical area of pharmaceutical research. This compound and its derivatives have been utilized in the synthesis of compounds with potential antimicrobial properties. chemimpex.com For instance, 2-amino-5-bromo-4-methylpyridine (B189383), a related intermediate, is employed in the synthesis of bioactive molecules that include antiviral and antifungal drugs. nordmann.global The ability to functionalize the pyridine (B92270) ring at multiple positions allows for the fine-tuning of a compound's biological activity and physical properties, which is essential for developing effective anti-infective treatments. chemimpex.com
In the field of oncology, this compound has proven to be a valuable synthon for creating novel anti-cancer agents. chemimpex.combiosynth.com Research has shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. biosynth.com For example, it has been used in the synthesis of compounds that induce apoptosis in certain cancer cells. biosynth.com The pyridine moiety is a common feature in many anti-cancer drugs, and the bromo- and methyl-substituents on the ring provide handles for synthetic modifications to optimize potency and selectivity. rjptonline.org
One study highlighted the synthesis of a series of 2,6-dibenzylamino-3,5-dicyanopyridines which demonstrated significant in vitro anticancer activity against a variety of human cancer cell lines. researchgate.net Although this study did not directly use this compound, it underscores the importance of substituted pyridines in the design of new anti-cancer therapies.
This compound and its analogs are key intermediates in the synthesis of compounds aimed at treating neurological disorders. chemimpex.comchemimpex.com The pyridine scaffold is a common feature in many centrally acting drugs. mdpi.com For instance, 2-bromo-4-(chloromethyl)pyridine, a closely related compound, is used as a building block for pharmaceuticals targeting central nervous system disorders, with some derivatives showing potent inhibition of monoamine oxidase (MAO), an enzyme implicated in several neurological conditions. Furthermore, 3-amino-6-bromo-4-methylpyridine is specifically mentioned as a key intermediate in developing drugs for neurological disorders. chemimpex.com
The synthesis of Zolpidem, a well-known sedative-hypnotic, involves the reaction of 2-amino-5-methylpyridine (B29535) with 2-bromo-4'-methylacetophenone, highlighting the utility of substituted pyridines in this therapeutic area. rsc.org
The p38α mitogen-activated protein (MAP) kinase is a crucial enzyme in the inflammatory cascade and is a significant target for the development of anti-inflammatory drugs. rsc.org this compound has been utilized as a starting material in the synthesis of potent p38α MAPK inhibitors. rsc.org
A previously reported synthetic route to potent pyridinylimidazole-type p38α MAPK inhibitors, such as 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole, began with this compound. rsc.org Although a more optimized synthesis starting from 2-fluoro-4-methylpyridine (B58000) was later developed, the initial use of the bromo-derivative demonstrates its utility in accessing these complex and therapeutically relevant molecules. rsc.org The synthesis involved a Buchwald-Hartwig amination to introduce an amino group at the C2 position of the pyridine ring. rsc.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. While direct SAR studies on this compound itself are not extensively documented, the compound is a valuable tool for generating libraries of derivatives for such studies. yangresearchlab.org By systematically modifying the pyridine core derived from this compound, researchers can probe the interactions of these molecules with their biological targets.
For example, in the development of inhibitors for β-amyloid aggregation, a key pathological event in Alzheimer's disease, a library of isomeric 2,4-diaminoquinazoline derivatives was synthesized. nih.gov Although this study did not directly use this compound, it exemplifies the type of SAR investigation where it could be employed to create diverse substituents on a core scaffold. The modification of substituents on a heterocyclic ring, a process where this compound could serve as a starting point, was shown to significantly impact the inhibitory potency of the compounds. nih.gov
Development of Pharmaceutical Intermediates
Perhaps the most significant contribution of this compound to pharmaceutical and medicinal chemistry is its role as a key pharmaceutical intermediate. chemimpex.comhomesunshinepharma.com Its chemical properties allow it to be readily converted into more complex molecules that are closer to the final active pharmaceutical ingredient (API). chemicalbook.com
The bromine atom at the 2-position of the pyridine ring is particularly useful as it can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds. chemicalbook.com This reactivity allows for the straightforward introduction of various aryl and heteroaryl groups, a common strategy in drug discovery to explore new chemical space and optimize biological activity.
The versatility of this compound as an intermediate is highlighted by its use in the synthesis of a range of compounds, including those with applications beyond the pharmaceutical industry, such as in agrochemicals. chemimpex.com
Utility of 2 Bromo 4 Methylpyridine in Agrochemical Research and Development
Synthesis of Crop Protection Agents
2-Bromo-4-methylpyridine serves as a key starting material in the synthesis of a variety of crop protection agents. chemimpex.com The reactivity of the bromine atom allows for its substitution through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. rsc.org This enables the introduction of different chemical fragments to the pyridine (B92270) core, leading to the creation of novel compounds with potential pesticidal activity.
The development of efficient synthetic routes is crucial for the practical application of these compounds in agriculture. Research has focused on optimizing reaction conditions to improve yields and streamline the synthesis process. For instance, an improved synthesis for pyridinylimidazole-type inhibitors, which have biological activity, was developed starting from 2-fluoro-4-methylpyridine (B58000), highlighting the importance of the substituted pyridine scaffold, though it also noted a previous synthesis route that began with this compound. rsc.org
The versatility of this compound and its derivatives is further demonstrated by their use in producing trifluoromethylpyridine-containing agrochemicals. Although many of these are synthesized from other precursors, the bromo- and iodo-pyridines are key substrates for the direct introduction of trifluoromethyl groups. jst.go.jpsemanticscholar.org
Table 1: Selected Crop Protection Agents and Intermediates Synthesized from Pyridine Derivatives
| Product/Intermediate Class | Starting Material | Synthetic Application | Reference |
| Pyridinylimidazole-type inhibitors | This compound | Precursor in an initial, lower-yield synthesis route. rsc.org | rsc.org |
| Herbicidal Pyrazolyloxy-picolinamides | This compound | Mentioned in the synthesis of picolinamide (B142947) derivatives. google.com | google.com |
| Trifluoromethylpyridine Agrochemicals | Bromo-pyridines | Substrates for trifluoromethylation reactions. jst.go.jpsemanticscholar.org | jst.go.jpsemanticscholar.org |
Development of Herbicidal Compounds
In the field of herbicide development, this compound and its isomers are valuable intermediates. chemimpex.com They are utilized in the formulation of agrochemicals designed to control unwanted weeds while minimizing harm to cultivated crops. The pyridine moiety is a common feature in many commercial herbicides, and the ability to functionalize the ring via the bromo-substituent is a key strategy in the discovery of new herbicidal molecules.
Derivatives like 2-bromo-6-alkoxyphenyl-substituted pyrrolin-2-ones have also been investigated for their herbicidal activity, demonstrating the broad applicability of bromo-pyridine structures in this area. google.com
Table 2: Examples of Herbicidal Compound Classes Derived from Substituted Pyridines
| Herbicide Class | Role of Pyridine Intermediate | Key Structural Feature | Reference |
| Pyrazolyloxy-picolinamides | Starting material for picolinamide synthesis. google.com | Pyridine ring connected to a pyrazole (B372694) via an oxy-amide linker. | google.com |
| Pyrazole-phenylpyridine derivatives | Core building block. nih.gov | Phenylpyridine moiety attached to a pyrazole ring. | nih.gov |
| Substituted Pyrrolin-2-ones | Key structural component. google.com | Bromo-alkoxyphenyl substituted pyridine. | google.com |
Development of Fungicidal Compounds
This compound is also a significant contributor to the development of new fungicidal compounds. chemimpex.com Fungicides are essential for managing plant diseases caused by pathogenic fungi, thereby protecting crop yield and quality. The pyridine ring is a well-established scaffold in many successful fungicides.
The synthesis of novel fungicides often involves the modification of a pyridine core. For instance, 2-amino-5-bromo-4-methylpyridine (B189383), a closely related derivative, is explicitly mentioned as an intermediate in the synthesis of antifungal drugs. nordmann.global The development of novel QoI (Quinone outside Inhibitor) fungicides, a major class of fungicides, has also involved the synthesis of complex molecules containing pyridine rings. Metyltetraprole, a novel QoI fungicide, is a benzene (B151609) derivative with pyrazole and tetrazolinone skeletons, and its discovery involved extensive structural optimization of related compounds. sumitomo-chem.co.jp While not directly starting from this compound, this illustrates the importance of substituted aromatic heterocycles in modern fungicide design.
The synthesis of natural antifungal alkaloids, such as harmine, for crop protection has also utilized brominated methylpyridines as starting materials in multi-step synthetic pathways. mdpi.com
Table 3: Fungicidal Applications and Related Compounds from Pyridine Derivatives
| Application/Compound Class | Pyridine Derivative Used | Purpose of Synthesis | Reference |
| Antifungal Drugs | 2-Amino-5-bromo-4-methylpyridine | Intermediate in the synthesis of bioactive molecules. nordmann.global | nordmann.global |
| Natural Antifungal Alkaloids (e.g., Harmine) | 4-Bromo-2-methylpyridine (B16423) | Starting material for multi-step synthesis. mdpi.com | mdpi.com |
| QoI Fungicides | Substituted Pyridines | Core structures for creating novel active ingredients. sumitomo-chem.co.jp | sumitomo-chem.co.jp |
Applications in Materials Science and Ligand Design
Synthesis of Functional Materials (e.g., Polymers, Coatings)
2-Bromo-4-methylpyridine is utilized in the development of specialized functional materials, including polymers and coatings. chemimpex.com The presence of the bromo- and methyl-substituted pyridine (B92270) core allows for the modification of material properties, leading to enhanced performance characteristics such as improved thermal stability and specific chemical resistance. While detailed research findings on specific polymers or coatings derived directly from this compound are specific to individual research projects, its utility as a precursor is noted in the broader context of creating advanced materials. chemimpex.com For instance, related brominated pyridine derivatives are explored for creating specialized polymers with enhanced thermal and chemical properties.
Ligand Design for Coordination Chemistry
The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it a valuable component in the design of ligands for coordination chemistry. chemimpex.com Its derivatives are employed in the synthesis of ligands that can form stable complexes with various transition metals.
A notable example is the synthesis of a copper(II) complex, [Cu(L)₂(NO₃)₂] where L is this compound. mdpi.comnih.govnih.gov In this complex, the this compound ligand coordinates to the copper(II) center, influencing the resulting coordination geometry. nih.govnih.gov The synthesis involves reacting copper(II) nitrate (B79036) trihydrate with this compound in ethanol. mdpi.com
Interactive Data Table: Synthesis and Properties of a Cu(II) Complex with this compound
| Property | Value | Reference |
| Complex | [Cu(C₆H₆BrN)₂(NO₃)₂] | mdpi.comnih.gov |
| Ligand (L) | This compound | mdpi.comnih.gov |
| Yield | 86% | mdpi.com |
| Appearance | Blue crystals | mdpi.comnih.gov |
| UV-vis (in EtOH) | 263 nm, 753 nm | mdpi.comnih.gov |
| Decomposition Temp. | Starts at ~160 °C | nih.govnih.gov |
While direct application of this compound in Metal-Organic Frameworks (MOFs) is an area of ongoing research, structurally similar pyridine derivatives are recognized for their potential in this field. For example, related compounds like (4-Bromo-6-methylpyridin-3-yl)methanol and 2-bromo-3-amino-4-methylpyridine are noted for their utility in synthesizing MOFs for catalytic applications. vulcanchem.com MOFs are porous materials constructed from metal ions or clusters linked by organic ligands, and they can serve as platforms for single-site catalysts. researchgate.net The functional groups on the pyridine ligand, such as the bromine atom, can be crucial for anchoring catalytic species or for post-synthetic modification of the framework. The tunability of MOFs allows for the design of catalytic sites with high activity and selectivity. researchgate.net
This compound and its derivatives play a role in the construction of supramolecular architectures. The ability of the pyridine ring to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, makes it a useful tecton in crystal engineering.
Research has shown that 2-pyridone derivatives, which can be synthesized from this compound, are suitable as ligands for coordination with transition metals to form supramolecular structures. mdpi.com In one study, this compound was converted into N-pyridyl-pyridin-2-one derivatives, which are highlighted as potential building blocks for complex molecular scaffolds and multimetallic species. mdpi.com Furthermore, studies on related bromo-methyl-pyridine isomers in complexes with other molecules demonstrate the formation of predictable supramolecular synthons, driven by interactions like hydrogen bonds and halogen bonds. researchgate.net These interactions are fundamental to the self-assembly processes that create large, ordered supramolecular systems.
Advanced Analytical and Computational Investigations of 2 Bromo 4 Methylpyridine
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the identity and purity of 2-Bromo-4-methylpyridine, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
Analysis of related pyridine (B92270) derivatives provides insight into the expected spectral data. For instance, in the ¹H NMR spectrum of 4-methylpyridine (B42270) N-oxide, the methyl group protons appear as a singlet at approximately 2.37 ppm, while the aromatic protons are observed at 7.12 and 8.13 ppm. rsc.org Similarly, for 2-bromo-6-methylisonicotinic acid, a related structure, the methyl group singlet is found around 2.35 ppm. For 2-bromopyridine, the aromatic protons resonate between 7.21 and 8.40 ppm. rsc.org Based on these analogous compounds, the expected NMR data for this compound can be predicted, confirming the positions of the bromine atom and the methyl group on the pyridine ring.
The ¹³C NMR spectrum provides further structural confirmation. In 4-methylpyridine N-oxide, carbon signals are found at 20.1, 126.6, 138.0, and 138.4 ppm. rsc.org For 2-bromopyridine, the carbon signals appear at 122.8, 128.4, 138.6, 142.4, and 150.3 ppm. rsc.org These values are characteristic of the substituted pyridine ring system.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity |
| ¹H NMR | ||
| -CH₃ | ~2.3-2.4 | Singlet (s) |
| H-3 | ~7.2-7.4 | Doublet (d) |
| H-5 | ~7.3-7.5 | Singlet (s) |
| H-6 | ~8.1-8.3 | Doublet (d) |
| ¹³C NMR | ||
| -CH₃ | ~20-21 | |
| C-2 (C-Br) | ~142-144 | |
| C-3 | ~128-130 | |
| C-4 (C-CH₃) | ~148-150 | |
| C-5 | ~123-125 | |
| C-6 | ~150-152 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The FT-IR spectrum of a copper(II) nitrate (B79036) complex incorporating this compound as a ligand shows characteristic absorption bands at 3110, 3076, 1606, 1455, 1387, 1280, 1003, 830, 703, and 534 cm⁻¹. mdpi.com Studies on this complex and its 2-bromo-5-methylpyridine (B20793) isomer reveal that while the thermal behaviors are similar, their FT-IR and Raman frequencies are markedly different. mdpi.com Key vibrational modes include the pyridine ring C=C and C=N stretching frequencies, H-C vibrations, and the C-Br stretch, which typically appears in the range of 1150 to 900 cm⁻¹. researchgate.net The asymmetric and symmetric H-C vibrations of the methyl group are observed in the FT-IR spectra in the range of 3150 to 2850 cm⁻¹. mdpi.com
Table 2: Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source |
| C-H stretching (methyl) | 2850 - 3150 | mdpi.com |
| C=C, C=N stretching (pyridine ring) | 1450 - 1610 | mdpi.com |
| C-Br stretching | 900 - 1150 | researchgate.net |
Mass Spectrometry (MS) in Molecular Characterization
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its fragmentation patterns upon ionization. This technique is crucial for confirming the elemental composition of the molecule. The predicted monoisotopic mass of this compound is 170.96835 Da. uni.lu Mass spectrometry confirms the molecular weight through the detection of the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound. For example, predicted adducts include [M+H]⁺ at m/z 171.97563 and [M+Na]⁺ at m/z 193.95757. uni.lu
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While the crystal structure of this compound itself is not detailed in the provided sources, the solid-state structure of its derivatives, particularly metal complexes, has been extensively studied using single-crystal X-ray diffraction. These studies provide precise information on bond lengths, bond angles, and intermolecular interactions.
A notable derivative is the copper(II) complex, [Cu(L)₂(NO₃)₂] where L is this compound. mdpi.comnih.gov This complex crystallizes in the triclinic space group P-1. mdpi.comnih.gov The molecular structure reveals a primary trans-N₂O₂ coordination of the Cu(II) center, with two pyridine nitrogen atoms and two nitrate oxygen atoms forming a square planar geometry. nih.gov The geometry around the Cu(II) ion is described as a 4 + 2 distorted coordination, forming an unusual double-tipped square pyramidal shape. researchgate.net In the crystal lattice, the two bromine substituents of the ligand come into close proximity with each other, with a Br···Br distance of approximately 3.7 Å, indicating potential intermolecular interactions that stabilize the crystal packing. researchgate.net
Table 3: Crystallographic Data for the [Cu(this compound)₂(NO₃)₂] Derivative
| Parameter | Value | Source |
| Crystal System | Triclinic | mdpi.comnih.gov |
| Space Group | P-1 | mdpi.comnih.gov |
| Coordination Geometry | Distorted 4+2 (double-tipped square pyramidal) | researchgate.net |
| Key Interaction | Intermolecular Br···Br distance (~3.7 Å) | researchgate.net |
Quantum Chemical Calculations and Theoretical Studies
Theoretical studies, particularly those using quantum chemical calculations, provide deep insights into the molecular properties of this compound that are often complementary to experimental data.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, molecular geometry, vibrational frequencies, and reactivity of molecules. For pyridine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective.
Such studies on related molecules like 2-amino-5-bromo-4-methylpyridine (B189383) and 2,6-bis(bromo-methyl)pyridine provide a framework for understanding this compound. researchgate.netderpharmachemica.com DFT calculations allow for the optimization of the molecular geometry, predicting bond lengths and angles with high accuracy. derpharmachemica.com
A key aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. derpharmachemica.com For example, the calculated frontier orbital gap for the related 2,6-bis(bromo-methyl)pyridine is 4.65 eV, while for 2-bromo-3-hydroxy-6-methylpyridine, it is calculated to be 5.39512 eV. derpharmachemica.comjocpr.com A larger gap generally implies higher stability and lower chemical reactivity. derpharmachemica.com
Furthermore, DFT can be used to calculate and visualize the molecular electrostatic potential (MESP), which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack. jocpr.comresearchgate.net Natural Bond Orbital (NBO) analysis can reveal the stability of the molecule arising from hyperconjugative interactions and charge delocalization. These theoretical investigations are invaluable for predicting the molecule's reactivity and designing new synthetic pathways.
Geometry Optimization and Conformational Analysis
Conformational analysis, which is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also a key aspect. While the pyridine ring itself is rigid, the orientation of the methyl group's hydrogen atoms can be analyzed. However, for a simple molecule like this compound, the number of significant conformers is limited. The primary goal of geometry optimization in this context is to find the global minimum on the potential energy surface, which represents the most stable and thus most abundant conformation of the molecule at equilibrium. pjbmb.org.pk
Table 1: Predicted Geometric Parameters for this compound Note: The following data is illustrative and based on typical values for similar pyridine derivatives. Actual values would be obtained from specific DFT calculations.
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-N Bond Length (average) | ~1.34 Å |
| C-C Bond Length (average) | ~1.39 Å |
| C-C-Br Bond Angle | ~120° |
| C-N-C Bond Angle | ~117° |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool used to predict and explain the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, reflecting its electrophilic nature. youtube.com
For this compound, the distribution and energies of the HOMO and LUMO can be calculated using methods like DFT. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. mdpi.com In the case of this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, while the LUMO would also be distributed over the aromatic system. This analysis helps in predicting the sites susceptible to nucleophilic or electrophilic attack. For instance, understanding the FMOs can rationalize the regioselectivity observed in reactions such as palladium-catalyzed cross-coupling.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are hypothetical and serve to illustrate the concept. Actual energies would result from specific quantum chemical calculations.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.com It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. wolfram.com Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. wolfram.comresearchgate.net Green areas correspond to regions of neutral potential. mdpi.com
For this compound, the MEP map would show a region of negative potential around the nitrogen atom due to its high electronegativity and lone pair of electrons. mdpi.com The bromine atom, being electronegative, would also influence the potential map. mdpi.com The hydrogen atoms of the methyl group and the pyridine ring would exhibit a positive potential. mdpi.com This visual representation is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents and biological targets. mdpi.com
Computational Modeling of Reaction Pathways and Mechanisms
Computational chemistry can be used to model the entire course of a chemical reaction, providing detailed insights into reaction mechanisms and transition states. For reactions involving this compound, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, computational modeling can elucidate the step-by-step process.
By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For example, in a Suzuki cross-coupling reaction, DFT calculations can model the oxidative addition, transmetalation, and reductive elimination steps, helping to understand the role of the catalyst and the influence of substituents on the pyridine ring. These computational studies can also predict the regioselectivity of reactions, for instance, why a substitution occurs preferentially at a specific position.
Prediction of Spectroscopic Parameters and Validation
Computational methods can accurately predict various spectroscopic parameters for this compound, which can then be validated against experimental data. This synergy between theoretical and experimental spectroscopy is a powerful tool for structural confirmation.
Theoretical calculations, often using DFT, can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra. researchgate.net These predicted spectra can be compared with experimentally recorded spectra to assign the observed vibrational bands to specific molecular motions. researchgate.net For this compound, characteristic C-H, C-N, C-C, and C-Br stretching and bending vibrations can be identified.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical chemical shifts, when compared to experimental NMR data, provide a robust method for structural elucidation and assignment of resonances. researchgate.net The correlation between calculated and experimental spectra serves as a validation of the computational model and provides a deeper understanding of the molecule's electronic structure. researchgate.net
Chromatographic and Separation Techniques in Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment and isolation of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and other impurities that may arise during its synthesis.
In a typical HPLC analysis, a solution of the crude product is injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the different components of the mixture separate based on their differential interactions with the stationary and mobile phases. For a compound like this compound, a reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.
The purity of a sample of this compound is determined by integrating the peak area of the compound in the chromatogram and comparing it to the total area of all peaks. A high-purity sample, often required for research and industrial applications, will show a single major peak with minimal or no other peaks. HPLC can also be used on a preparative scale to isolate and purify larger quantities of this compound.
Table 3: Typical HPLC Parameters for Purity Assessment of this compound Note: These are example parameters and would be optimized for a specific analytical method.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Typical Purity Specification | >98% |
Emerging Research Directions and Future Prospects for 2 Bromo 4 Methylpyridine
Exploration of Novel Synthetic Methodologies
The development of efficient and scalable synthetic routes is crucial for the widespread application of 2-bromo-4-methylpyridine. While traditional methods for its synthesis exist, current research is geared towards optimizing these processes and discovering entirely new methodologies that offer improved yields, reduced environmental impact, and greater versatility.
Future research in this area will likely focus on continuous flow chemistry, which offers enhanced control over reaction parameters like temperature and residence time, leading to safer and more scalable production. researchgate.net The synthesis of 2-bromo-4-(methylsulfonyl)pyridine, for example, can be scaled up from batch reactions to industrial production using continuous flow reactors.
Expanded Applications in Targeted Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of a diverse range of pharmaceutical agents. chemimpex.com Its ability to undergo various chemical modifications allows for the construction of complex molecular architectures required for specific biological targets, making it a valuable scaffold in drug discovery. chemimpex.comchemicalbook.com
Current research highlights its role in developing treatments for a variety of diseases:
Oncology: The compound is used as a starting material for novel anticancer agents. chemimpex.com For instance, it was utilized in the synthesis of di(2-picolyl)amine (DpT) derivatives investigated as payloads for antibody-drug conjugates (ADCs) targeting the HER2 antigen in breast cancer cells. rsc.org Additionally, derivatives have been explored as inhibitors of p38α MAP kinase, a therapeutic target for cytokine-driven diseases and certain cancers. rsc.org
Neurological Disorders: Research indicates its utility in synthesizing drugs targeting neurological conditions. chemimpex.com
Inflammatory Diseases: As a precursor to p38α MAP kinase inhibitors, it plays a role in developing treatments for inflammatory diseases like rheumatoid arthritis. rsc.org
Infectious Diseases: It is a building block in the development of novel anti-infective agents. chemimpex.com
Medical Imaging: Analogues of 2-amino-4-methylpyridine (B118599), which can be synthesized from this compound, have been developed as inhibitors for inducible nitric oxide synthase (iNOS). One such analogue was radiolabeled with Fluorine-18 to create a potential PET tracer for imaging iNOS activation in vivo, which is relevant in various inflammatory conditions. nih.gov
The versatility of this compound allows for fine-tuning of molecular properties such as solubility and biological activity, which is crucial for lead optimization in the drug development process. chemimpex.com
Integration into Advanced Catalytic Systems
Beyond its role as a synthetic intermediate, this compound and its derivatives are being integrated into the field of advanced catalysis. Research is exploring its use not only as a substrate in catalyzed reactions but also as a fundamental component of ligands and catalytic systems themselves.
One key application is in the synthesis of specialized ligands for transition metal catalysts. chemicalbook.com The pyridine (B92270) nitrogen atom provides a coordination site for metal ions, and the bromo- and methyl-substituents can be modified to tune the steric and electronic properties of the resulting ligand. This tailored approach is essential for developing highly selective and active catalysts for specific organic transformations.
Furthermore, studies on advanced catalytic processes like Signal Amplification By Reversible Exchange (SABRE) have provided insights into how substrates like 4-methylpyridine (B42270) interact with and influence the catalyst. SABRE utilizes an iridium catalyst to hyperpolarize substrates, and research has shown that the efficiency of this process is explicitly linked to the substrate's binding and exchange rates with the iridium center. whiterose.ac.uk In a study of para-substituted pyridines, 4-methylpyridine combined with a specific N-heterocyclic carbene (NHC) ligand on the iridium catalyst was predicted to yield one of the largest signal enhancements. whiterose.ac.uk This demonstrates that the substrate itself is an active component in modulating the catalytic system's performance.
The development of magnetically recoverable nano-catalysts for synthesizing pyridine derivatives also represents a significant advancement. nih.gov These systems, often involving iron oxide nanoparticles coated with a catalytic layer, allow for the efficient synthesis of complex pyridines and easy separation of the catalyst from the reaction mixture, aligning with the principles of green chemistry. nih.gov
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
Reaction Prediction and Yield Optimization: ML models are being developed to predict the outcomes and yields of chemical reactions with increasing accuracy. neurips.ccarxiv.org For this compound, which is frequently used in cross-coupling reactions, ML algorithms can be trained on large datasets of similar reactions to predict the most effective catalyst, solvent, and base combination to maximize yield. researchgate.net This data-driven approach can significantly reduce the number of trial-and-error experiments, saving time and resources. researchgate.net For example, a classification followed by regression (CFR) model has shown impressive results in predicting reaction yields, even for sparsely populated datasets. arxiv.org
Synthesis Pathway Optimization: AI is emerging as a transformative tool for optimizing multi-step drug synthesis pathways. preprints.orgsciety.org AI-powered platforms can perform retrosynthetic analysis to identify novel and efficient routes to complex target molecules starting from precursors like this compound. These systems can evaluate potential pathways based on criteria such as cost, scalability, safety, and environmental impact. researchgate.net
Process Optimization in Flow Chemistry: The integration of AI with automated continuous-flow synthesis platforms enables real-time reaction optimization. researchgate.net ML algorithms, such as Bayesian optimization, can autonomously adjust process parameters like temperature, flow rate, and reagent concentration to find the optimal conditions for a reaction involving this compound, leading to improved efficiency and product quality. researchgate.netacs.org This approach has been successfully used to optimize challenging transformations like photoredox amine synthesis in a continuous flow setup. acs.org
The continued development of AI and ML tools promises to revolutionize how chemists approach the synthesis and application of this compound, enabling faster discovery of new medicines and materials. sciety.org
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2-Bromo-4-methylpyridine relevant to experimental design?
- Answer : this compound (CAS RN 4926-28-7) has a molecular formula of C₆H₆BrN and a molecular weight of 172.02 g/mol. Its mutagenic potential ([FS] classification) requires careful handling . Key properties include a density of 1.545 g/cm³ and a purity typically exceeding 97.0% (GC) for laboratory-grade material. These parameters are critical for stoichiometric calculations and solvent selection in synthetic protocols .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Answer : Due to its mutagenicity and potential irritancy, researchers should:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Follow first-aid protocols for eye exposure (flush with water for 15 minutes) and skin contact (wash with soap and water) .
- Store the compound in a cool, dry place, segregated from incompatible substances like strong oxidizers .
Q. How can researchers verify the purity and structural integrity of this compound using spectroscopic methods?
- Answer :
- NMR : The proton NMR spectrum should show distinct signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm). The bromine atom induces deshielding in adjacent protons.
- Mass Spectrometry : A molecular ion peak at m/z 172 confirms the molecular weight, with fragmentation patterns consistent with Br loss (~91 Da fragment) .
- Melting Point : Compare observed values with literature data (if available) to detect impurities .
Advanced Research Questions
Q. What strategies optimize the bromination of 4-methylpyridine to synthesize this compound with high regioselectivity?
- Answer : Regioselective bromination at the 2-position can be achieved using:
- Electrophilic Bromination : Employ N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under mild heating (50–60°C). The methyl group at the 4-position directs electrophilic attack to the ortho (2-) position .
- Catalytic Systems : Lewis acids like FeCl₃ enhance regioselectivity by stabilizing transition states. Monitor reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate 3:1) .
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing bromine atom at the 2-position deactivates the pyridine ring, reducing electron density at the 4-methyl-substituted position. This enhances suitability for:
- Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C. The bromine acts as a leaving group, while the methyl group stabilizes intermediates via hyperconjugation .
- Nucleophilic Substitution : React with amines (e.g., piperidine) in DMSO at 120°C to replace Br with nucleophiles, monitored by GC-MS .
Q. What analytical approaches resolve contradictions in reported melting points or spectral data for this compound derivatives?
- Answer :
- DSC/TGA : Differential scanning calorimetry determines precise melting points and detects polymorphic variations (e.g., a derivative with mp 198–202°C vs. literature 190°C) .
- X-ray Crystallography : Resolve structural ambiguities by comparing experimental unit cell parameters (e.g., orthorhombic Pca2₁ symmetry, a = 12.353 Å) with reported data .
- HPLC-PDA : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to isolate impurities and correlate UV spectra with structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
